2-Nbdlg

Description

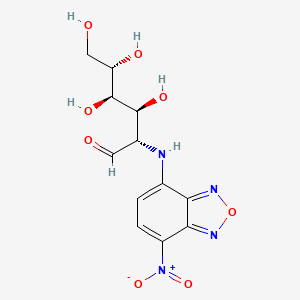

2-[N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-L-glucose (2-NBDLG) is a fluorescent L-glucose derivative developed as a stereoisomeric counterpart to the widely used D-glucose analogue, 2-NBDG. However, recent studies have revealed its unexpected uptake in specific tumor cell models, such as three-dimensionally aggregated insulinoma (MIN6) and human osteosarcoma (U2OS) cells, where it exhibits phloretin-sensitive, non-GLUT/non-SGLT-mediated internalization .

Properties

Molecular Formula |

C12H14N4O8 |

|---|---|

Molecular Weight |

342.26 g/mol |

IUPAC Name |

(2S,3S,4R,5S)-3,4,5,6-tetrahydroxy-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanal |

InChI |

InChI=1S/C12H14N4O8/c17-3-6(11(20)12(21)8(19)4-18)13-5-1-2-7(16(22)23)10-9(5)14-24-15-10/h1-3,6,8,11-13,18-21H,4H2/t6-,8+,11+,12+/m1/s1 |

InChI Key |

QUTFFEUUGHUPQC-IVYYIHNJSA-N |

Isomeric SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N[C@H](C=O)[C@@H]([C@H]([C@H](CO)O)O)O |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC(C=O)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Cancer Imaging and Diagnosis

2-NBDLG has been primarily utilized in cancer research due to its ability to differentiate between malignant and non-malignant cells.

- Fluorescent Imaging : In studies conducted at Hirosaki University, this compound was employed to visualize glucose uptake in insulinoma spheroids. The compound showed significant uptake in cells with nuclear heterogeneity, a characteristic associated with high-grade malignancy. This specificity allows for better tumor imaging compared to conventional D-glucose analogues, resulting in a higher signal-to-background ratio in tumor tissues .

- Case Study : A clinical study demonstrated the efficacy of this compound in distinguishing cancerous from non-cancerous tissues in a hamster model of bile duct cancer. The correlation between fluorescent imaging and pathological diagnoses was strong, suggesting that this compound could be a reliable marker for identifying malignant lesions .

Mechanistic Studies of Glucose Transport

The uptake mechanisms of this compound provide insights into how different cell types interact with glucose analogues.

- Uptake Mechanisms : Research indicates that the uptake of this compound occurs through a phloretin-inhibitable pathway, suggesting that it may not rely solely on conventional glucose transporters (GLUTs). This non-GLUT pathway highlights the potential for alternative mechanisms of glucose transport in tumor cells .

- Comparative Studies : In experiments comparing the uptake of 2-NBDG (D-glucose analogue) and this compound, it was found that while 2-NBDG uptake was significantly inhibited by cytochalasin B (a GLUT inhibitor), this compound maintained its uptake levels under similar conditions. This suggests that this compound may engage with different cellular pathways than those typically associated with D-glucose .

Quantitative Evaluation of Uptake

Quantitative assessments of this compound's uptake have been conducted using fluorescent microplate readers, providing robust data on its cellular interactions.

| Condition | Fluorescence Intensity (AU) | Change (%) |

|---|---|---|

| Control (Autofluorescence) | 1.7 ± 0.5 | - |

| After 200 μM 2-NBDG | 12.2 ± 2.6 | +663 |

| After 100 μM this compound | 6.7 ± 1.6 | +294 |

The data indicates that while both analogues significantly increase fluorescence intensity, the increase observed with D-glucose is markedly higher, underscoring the unique properties of this compound as a selective probe for certain cell types .

Future Prospects

The potential applications of this compound extend beyond imaging and mechanistic studies:

- Drug Delivery Systems : Given its specificity for tumor cells, there is potential to explore the use of this compound as a vehicle for targeted drug delivery in cancer therapies. The ability to visualize tumor cells effectively could enhance treatment precision while minimizing damage to healthy tissues .

- Biomarker Development : As research progresses, there is an opportunity to develop new biomarkers based on the uptake characteristics of this compound, which could aid in early cancer detection and monitoring treatment responses.

Comparison with Similar Compounds

2-NBDLG vs. 2-NBDG: Stereoisomeric Divergence

Key Findings :

- Mechanistic Differences: While 2-NBDG relies on GLUTs for cellular entry, this compound uptake persists even under GLUT/SGLT inhibition, suggesting a novel pathway involving membrane-associated proteins or lipid raft-mediated diffusion .

- Tumor Specificity: this compound uptake correlates with nuclear heterogeneity, a hallmark of high-grade malignancies, whereas 2-NBDG uptake reflects general glucose demand, which can overlap with inflammatory or non-tumoral tissues .

This compound vs. 2-TRLG: Membrane Permeability and Functional Roles

Key Findings :

- Dual-Probe Strategy : Co-administration of this compound and 2-TRLG enables real-time discrimination between active uptake (green fluorescence) and passive leakage (red fluorescence), enhancing specificity in tumor imaging .

- Kinetic Differences : this compound exits cells rapidly (~4 minutes post-washout), while 2-TRLG remains intracellularly, aiding temporal resolution in dynamic assays .

Functional Comparison with Other Glucose Analogues

This compound vs. 3-O-Methyl-D-Glucose (3-OMG)

- Metabolic Fate: 3-OMG is a non-metabolizable D-glucose analogue used to study GLUT activity, whereas this compound’s L-configuration prevents enzymatic processing, making it a pure uptake marker .

- Sensitivity to Competition: 3-OMG uptake is competitively inhibited by D-glucose, but this compound uptake remains unaffected even at 50 mM D-/L-glucose concentrations, reinforcing its non-canonical transport route .

This compound vs. 18F-FDG

- Imaging Specificity: 18F-FDG, a radiolabeled D-glucose analogue, suffers from high background noise in muscle and adipose tissues. This compound’s L-configuration and phloretin sensitivity may offer higher tumor-to-background ratios in optical imaging .

Preparation Methods

Chiral Synthesis of L-Glucosamine from L-Mannose

L-Glucosamine, the foundational precursor for this compound, is not naturally abundant and requires enantioselective synthesis. The most widely cited method involves the stereochemical inversion of L-mannose through the following steps:

-

Acetylation : The 5-hydroxyl group of L-mannose is acetylated to form 1,2,3,4,6-penta-O-acetyl-L-mannose.

-

Bromination : The 1-position acetoxy group is substituted with bromine using hydrogen bromide (HBr) in acetic acid, yielding 1-bromo-1-deoxy-2,3,4,6-tetra-O-acetyl-L-mannose.

-

Orthoester Formation : A 1,2-orthoester is introduced to protect the anomeric center, forming methyl 3,4,5-tri-O-acetyl-1,2-O-(methoxyethylidene)-α-L-mannopyranoside.

-

Benzylation : Acetyl groups at positions 3, 4, and 5 are replaced with benzyl ethers via benzyl bromide (BnBr) in the presence of silver(I) oxide (Ag₂O).

-

Deprotection : The orthoester is hydrolyzed under acidic conditions (e.g., trifluoroacetic acid) to expose a methoxy group at the 1-position.

-

Triflation : The 2-hydroxyl group is converted to a triflate (-OTf) using trifluoromethanesulfonic anhydride (Tf₂O), creating a leaving group for nucleophilic substitution.

-

Azide Substitution : Sodium azide (NaN₃) displaces the triflate, yielding 2-azido-2-deoxy-L-glucose derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the azide to an amine, producing L-glucosamine.

Critical Reaction Conditions

Conjugation with NBD Fluorophore

The final step involves coupling L-glucosamine with NBD chloride (7-nitrobenz-2-oxa-1,3-diazol-4-yl chloride):

-

Activation : L-Glucosamine (1 equiv) is dissolved in anhydrous dimethyl sulfoxide (DMSO) with triethylamine (TEA, 2 equiv).

-

Fluorophore Addition : NBD chloride (1.2 equiv) is added dropwise at 0°C, and the reaction is stirred for 12 hours under nitrogen.

-

Purification : The crude product is purified via silica gel chromatography (eluent: chloroform/methanol 9:1) followed by recrystallization from ethanol/water.

Yield : 68–72% after purification.

Analytical Characterization

Structural Validation

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, D₂O): δ 8.52 (s, 1H, NBD-H), 6.35 (d, J = 8.9 Hz, 1H, NBD-H), 5.21 (d, J = 3.6 Hz, 1H, H-1), 4.02–3.78 (m, 5H, sugar protons).

-

¹³C NMR (100 MHz, D₂O): δ 158.2 (C=O), 145.6 (NBD-C), 96.4 (C-1), 73.8–68.4 (C-2–C-6).

Optical Rotation

-

[α]²⁵D : −42.5° (c = 1.0, H₂O), mirroring the specific rotation of D-glucosamine (+42.7°), confirming enantiomeric purity.

High-Performance Liquid Chromatography (HPLC)

Purity and Stability

-

Byproducts : NBD-OH (hydrolysis product of NBD chloride) and unreacted L-glucosamine are removed during purification.

Comparative Analysis of Synthetic Methods

Challenges and Solutions in Synthesis

Stereochemical Integrity

Fluorophore Stability

-

Problem : NBD chloride is light-sensitive and prone to hydrolysis.

-

Solution : Reactions are conducted under amber glassware, and DMSO is dried over molecular sieves.

Applications in Biological Research

While beyond the scope of preparation methods, this compound’s unique uptake in tumor cells (e.g., MIN6 insulinoma and U2OS osteosarcoma) via phloretin-inhibitable, non-GLUT pathways highlights its value as a functional probe .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to verify the specificity of 2-NBDLG uptake in malignant versus non-malignant cells?

- Methodological Answer : Use comparative fluorescence imaging with this compound and its D-glucose counterpart (2-NBDG) in parallel assays. For malignant cells (e.g., U2OS osteosarcoma or MIN6 insulinoma spheroids), combine this compound with inhibitors:

- GLUT inhibitors (e.g., cytochalasin B) to rule out GLUT-mediated uptake.

- SGLT inhibitors (e.g., phlorizin) to exclude sodium-dependent transport.

- Phloretin (broad-spectrum inhibitor) to confirm non-GLUT/non-SGLT pathways .

Quantify fluorescence intensity via confocal microscopy or microplate readers, and validate with nuclear staining (e.g., DAPI) to correlate uptake with nuclear heterogeneity, a malignancy marker .

Q. How can researchers optimize this compound dosing and incubation time for in vitro tumor models?

- Methodological Answer : Conduct time-course experiments (e.g., 2–60 minutes) with varying concentrations (50–200 μM). For 3D spheroid models (e.g., MIN6 insulinoma), prioritize longer incubation times (≥10 days) to observe heterogeneous uptake in cells with high nuclear-to-cytoplasmic (N/C) ratios . Use live-cell imaging to track real-time uptake dynamics and avoid fixation artifacts .

Advanced Research Questions

Q. What mechanisms underlie the phloretin-sensitive, non-GLUT/non-SGLT uptake of this compound in tumor cells?

- Methodological Answer : Hypothesized mechanisms include:

- Membrane fluidity changes in malignant cells enabling passive diffusion.

- Aquaporin-mediated transport , as phloretin inhibits aquaporins.

- Lipid raft-associated endocytosis , inferred from phloretin’s disruption of membrane microdomains .

Test these by knocking down candidate transporters (e.g., siRNA for aquaporins) or using lipid raft disruptors (e.g., methyl-β-cyclodextrin). Compare uptake in isogenic cell lines with varying malignancy grades .

Q. How can conflicting data on this compound uptake across tumor cell lines (e.g., MIN6 vs. non-responding lines) be reconciled?

- Methodological Answer : Variability may stem from:

- Cell model differences : 3D spheroids vs. monolayers, as 3D cultures better replicate tumor microenvironments .

- Nuclear heterogeneity : Prioritize cell lines with documented nuclear abnormalities (e.g., U2OS, MIN6) .

- Experimental conditions : Ensure consistency in glucose deprivation protocols, as serum glucose competes with this compound . Validate findings using orthogonal methods (e.g., radiolabeled L-glucose analogs) .

Q. What are the limitations of using this compound for in vivo cancer imaging, and how can they be addressed?

- Methodological Answer : Key challenges include:

- Autofluorescence interference from collagen/elastin in tissues. Mitigate by spectral unmixing or dual-wavelength imaging (e.g., separate this compound and 2-TRLG channels) .

- Low signal-to-noise ratio (SNR) in deep tissues. Optimize dosing (e.g., 50 mg/kg in rodent models) and pair with near-infrared probes for multi-modal imaging .

- Toxicity concerns : Reference preclinical safety data (Ames test, single-dose toxicity studies) to justify translational applications .

Data Analysis & Validation

Q. How should researchers quantify and normalize this compound fluorescence data to account for cell-to-cell variability?

- Methodological Answer :

- Normalize fluorescence intensity to cell count (Hoechst/DAPI staining) or protein content (BCA assay).

- Use ratiometric analysis (this compound/2-TRLG ratio) to control for membrane integrity .

- Apply computational tools (e.g., ImageJ plugins) to segment cells based on nuclear morphology (e.g., DAPI intensity, nuclear size) and correlate with uptake patterns .

Q. What statistical approaches are suitable for analyzing this compound uptake in heterogeneous tumor populations?

- Methodological Answer :

- Cluster analysis to group cells by fluorescence intensity and nuclear features.

- Multivariate regression to model uptake as a function of malignancy markers (e.g., Ki-67, p53 mutations).

- Bootstrapping to assess reproducibility in small-sample studies (e.g., rare cell subtypes in spheroids) .

Translational Research Considerations

Q. Can this compound be combined with other biomarkers to improve diagnostic specificity for early-stage tumors?

- Methodological Answer : Pair this compound with:

- Metabolic markers (e.g., FDG-PET) to distinguish glucose-avid vs. non-avid tumors.

- Immunohistochemical markers (e.g., EGFR, HER2) for molecular subtyping.

- pH-sensitive probes to exploit tumor acidosis, enhancing SNR .

Q. What preclinical evidence supports the clinical translation of this compound for cancer detection?

- Methodological Answer : Key findings include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.